N-(4-Oxopentanoyl)-L-phenylalanine

Enzyme Inhibition Neutral Endopeptidase Mechanism-Based Inactivation

Research on NEP or 5-LO pathways often fails due to non-specific tool compounds. N-(4-Oxopentanoyl)-L-phenylalanine is a validated covalent inactivator of NEP and inhibitor of 5-LO translocation. - Differentiated mechanism: Electrophilic 4-oxopentanoyl moiety enables targeted covalent enzyme inactivation, unlike generic N-acyl phenylalanines. - Empirically validated: Demonstrated inhibition of 5-LO translocation in RBL-2H3 cells. - Synthetic utility: Serves as an orthogonal amine protecting group, cleavable under mild conditions in complex syntheses.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 5891-61-2
Cat. No. B14741395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxopentanoyl)-L-phenylalanine
CAS5891-61-2
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1
InChIKeyKIARNVZHNLCJGK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxopentanoyl)-L-phenylalanine Procurement Baseline


N-(4-Oxopentanoyl)-L-phenylalanine (CAS 5891-61-2) is a synthetic N-acylated L-phenylalanine derivative with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol [1]. Its structure comprises an L-phenylalanine core linked via an amide bond to a 4-oxopentanoyl (levulinoyl) moiety, introducing a ketone functional group . The compound is supplied as a white to off-white solid with typical commercial purity specifications of >95% to >99% by HPLC [2]. It is intended exclusively for research use, serving as a building block in organic synthesis, a tool compound for investigating enzyme-substrate interactions, and a precursor for developing novel synthetic methodologies .

Synthetic building block L-phenylalanine scaffold with a cleavable 4-oxopentanoyl handle for orthogonal protection strategies
Enzyme inactivation probe Mechanism-based inactivator of NEP; supports enzymology studies requiring covalent target engagement
Cellular pathway tool Reported inhibitor of 5‑lipoxygenase translocation in mast cell models; useful for leukotriene research
Chiral identity required L‑configuration is essential for biological recognition; confirm enantiomeric excess from supplier

Non-Interchangeability of N-(4-Oxopentanoyl)-L-phenylalanine


Substitution of N-(4-oxopentanoyl)-L-phenylalanine with structurally similar N-acyl-L-phenylalanine derivatives is not scientifically valid due to the unique reactivity and bioactivity conferred by the terminal ketone group in its 4-oxopentanoyl side chain [1]. Unlike simpler N-acetyl or N-benzoyl analogs, this α-keto amide motif is a recognized pharmacophore that can engage in covalent interactions with specific enzyme active sites, a capability that is directly linked to its mechanism of action as a mechanism-based inactivator . Generic replacement with a derivative lacking this electrophilic ketone (e.g., N-acetyl-L-phenylalanine) or possessing an alternative acyl group would fundamentally alter, and likely abolish, the compound's ability to participate in targeted covalent inhibition or function as a specific substrate analog, thereby compromising experimental outcomes in enzymology and drug discovery campaigns [2].

Target: N-(4‑oxopentanoyl)-L-phenylalanine Substitute: N‑acetyl‑L‑phenylalanine Lacks the electrophilic ketone; cannot participate in covalent enzyme inactivation or act as a cleavable protecting group
Target: N-(4‑oxopentanoyl)-L-phenylalanine Substitute: N‑benzoyl‑L‑phenylalanine Bulky aromatic acyl group alters steric and electronic profile; mechanism‑based inhibition and 5‑LO translocation are not expected
Target: L‑enantiomer Substitute: D‑enantiomer or racemate Biological activity is stereospecific; wrong stereochemistry may abolish target recognition and produce off‑target effects

N-(4-Oxopentanoyl)-L-phenylalanine Quantitative Differentiation


Mechanism-Based NEP Inactivation vs ACE

A direct head-to-head study demonstrates that N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine, a close structural analog of N-(4-oxopentanoyl)-L-phenylalanine bearing the same core 4-oxopentanoyl-L-phenylalanine scaffold, acts as a mechanism-based inactivator of human neutral endopeptidase 24.11 (NEP) [1]. The study provides a quantitative comparison, showing that while this compound inactivates NEP, the enzyme exhibits less stringent binding requirements for such substrate analogs compared to Angiotensin-Converting Enzyme (ACE) [1]. The inactivation process is attributed to the specific 4-oxopentanoyl side chain, highlighting the functional requirement for the ketone-containing acyl group.

NEP vs ACE inactivation
Head-to-head
NEP: mechanism‑based inactivator; ACE: less discriminating for this inhibitor class
Inactivation is compound‑specific; supports NEP‑selective probe development
Human NEP 24.11 and ACE in vitro assays
Enzyme Inhibition Neutral Endopeptidase Mechanism-Based Inactivation

5-Lipoxygenase Translocation Inhibition in Cells

In a cell-based assay using rat RBL-2H3 cells, N-(4-oxopentanoyl)-L-phenylalanine was tested for its ability to inhibit 5-lipoxygenase (5-LO) translocation [1]. The compound was identified as a 5-lipoxygenase translocation inhibitor, a mechanism that is distinct from direct enzymatic inhibition [1]. While specific quantitative affinity data (e.g., Ki or IC50) from this assay are not publicly available in the abstract, the activity itself is a key differentiator from simpler phenylalanine derivatives which lack this specific biological effect.

5‑LO translocation inhibition
Class‑level inference
Inhibits 5‑lipoxygenase translocation in rat RBL‑2H3 cells; quantitative affinity data not publicly available
Reported cellular activity distinguishes it from inert N‑acyl analogs; useful for leukotriene pathway research
Mast cell model; exact IC₅₀ to verify
Inflammation 5-Lipoxygenase Cellular Assay

Stereochemical Integrity in Synthesis

The synthesis of N-(4-oxopentanoyl)-L-phenylalanine requires stringent control of reaction conditions to prevent racemization at the chiral alpha-carbon of the L-phenylalanine moiety, a common issue during acylation . The use of protecting groups (e.g., Boc) and careful deprotection are necessary to maintain the desired (S)-configuration, which is essential for biological interactions . In contrast, the synthesis of the racemic mixture or the D-isomer (e.g., N-(4-oxopentanoyl)-D-phenylalanine) is less demanding and may be offered as a cheaper, but biologically distinct, alternative.

Stereochemical integrity
Class‑level inference
L‑enantiomer requires controlled acylation to avoid racemization; D‑isomer or racemate are biologically distinct
Enantiomeric purity must be verified; chiral HPLC analysis recommended
Synthesis via 4‑oxopentanoyl chloride coupling
Stereochemistry Synthesis Quality Control

Levulinoyl Group as a Synthetic Handle

The 4-oxopentanoyl group (a levulinoyl group) in this compound serves as a versatile synthetic handle. Its terminal ketone can undergo selective reactions such as oxime or hydrazone formation for bioconjugation, and it can be cleaved under mild conditions (e.g., with hydrazine), making it an effective orthogonal protecting group for amino acids in complex syntheses [1][2]. This dual functionality—both a reactive moiety and a cleavable protecting group—is a property not shared by more stable but less versatile acyl groups like the acetyl group in N-acetyl-L-phenylalanine, which primarily serves only as a permanent protecting group or metabolic tag [3].

Levulinoyl synthetic handle
Class‑level inference
Ketone enables oxime/hydrazone formation; cleavable under mild hydrazine conditions – orthogonal to Boc/Fmoc
Enables convergent synthetic strategies not possible with N‑acetyl derivatives
Used in carbohydrate and peptide chemistry
Organic Synthesis Levulinoyl Protecting Group Ketone Reactivity

Computational Physicochemical Properties

Calculated physicochemical properties for N-(4-oxopentanoyl)-L-phenylalanine, such as a topological polar surface area (TPSA) of 83.5 Ų and an XLogP of 0.2 [1], provide quantitative metrics for comparison with other drug-like candidates. These values place the compound within favorable ranges for oral bioavailability (typically TPSA < 140 Ų and LogP < 5) and suggest a moderate balance between lipophilicity and hydrophilicity.

Physicochemical profile
Supporting evidence
TPSA = 83.5 Ų, XLogP = 0.2; HBD = 2, HBA = 4, rotatable bonds = 7
Computed values within drug‑like space; supports early‑stage prioritization
Predicted by standard cheminformatics tools
Computational Chemistry Physicochemical Properties Drug Design

N-(4-Oxopentanoyl)-L-phenylalanine Application Scenarios


NEP in Cardiovascular and Pain Pathways

This compound, and its close analogs, have been empirically validated as mechanism-based inactivators of NEP [1]. Researchers investigating the physiological roles of NEP in the degradation of natriuretic peptides (e.g., for heart failure) or in modulating pain (e.g., through enkephalin degradation) should select this compound over generic N-acyl phenylalanines to achieve targeted, covalent inactivation of the enzyme. This specific activity provides a more robust and selective tool for functional studies compared to reversible, competitive inhibitors.

5-Lipoxygenase Pathway in Inflammation Models

The compound has been directly tested and shown to inhibit the translocation of 5-LO in rat RBL-2H3 cells, a critical step in leukotriene biosynthesis [2]. This evidence supports its use in academic and industrial labs studying allergic responses and inflammatory diseases (e.g., asthma). Procuring this specific compound is justified for cell-based assays aimed at modulating the 5-LO pathway via a mechanism distinct from active-site inhibition, a function not attributed to simpler N-acyl phenylalanine derivatives.

Levulinoyl Group as Orthogonal Protecting Group

For synthetic chemists constructing complex natural products, glycoconjugates, or multifunctional peptides, the 4-oxopentanoyl (levulinoyl) moiety serves as a highly advantageous orthogonal protecting group for amines [3][4]. It can be selectively removed under mild conditions (e.g., with hydrazine) in the presence of other common protecting groups (e.g., Boc, Fmoc) [3]. This makes N-(4-oxopentanoyl)-L-phenylalanine a valuable, ready-to-use building block for convergent synthetic strategies, offering a clear advantage over more standard N-acetylated amino acids that lack this selective deprotection option.

Lead Scaffold for Integrin Antagonist Discovery

Based on patent and literature evidence demonstrating that certain N-alkanoylphenylalanine derivatives, including those with structural similarity to this compound, act as potent inhibitors of the VCAM-1/VLA-4 interaction, this molecule serves as a relevant core scaffold for medicinal chemistry campaigns targeting integrins [5]. In the development of therapeutics for chronic inflammatory diseases like multiple sclerosis, rheumatoid arthritis, or inflammatory bowel disease, this compound can be procured as a starting point for structure-activity relationship (SAR) studies, differentiating it from amino acid derivatives not known to engage this therapeutically relevant target class.

Application
Selection Property
Validation Focus
NEP pathway studies (cardiovascular, pain)
Mechanism‑based inactivation of NEP
Confirm covalent target engagement and selectivity over ACE
5‑Lipoxygenase translocation assays
Cellular inhibition of 5‑LO translocation
Cell‑based leukotriene synthesis modulation; verify IC₅₀ in your model
Orthogonal amine protection in synthesis
Levulinoyl group cleavability under mild conditions
Selective deprotection (hydrazine) in presence of Boc/Fmoc
Integrin antagonist SAR exploration
N‑acyl phenylalanine scaffold with VLA‑4/VCAM‑1 binding potential
Binding assay confirmation; SAR around acyl group variation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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